5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole monohydrochloride
CAS No.: 39744-92-8
Cat. No.: VC15900582
Molecular Formula: C18H19ClN2
Molecular Weight: 298.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39744-92-8 |
|---|---|
| Molecular Formula | C18H19ClN2 |
| Molecular Weight | 298.8 g/mol |
| IUPAC Name | 5-benzyl-6,7,8,9-tetrahydropyrido[4,3-b]indole;hydrochloride |
| Standard InChI | InChI=1S/C18H18N2.ClH/c1-2-6-14(7-3-1)13-20-17-9-5-4-8-15(17)16-12-19-11-10-18(16)20;/h1-3,6-7,10-12H,4-5,8-9,13H2;1H |
| Standard InChI Key | PJTGEWRUOVMBIR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C3=C(N2CC4=CC=CC=C4)C=CN=C3.Cl |
Introduction
Chemical Identity and Nomenclature
Core Structural Identification
5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole monohydrochloride is systematically named according to IUPAC conventions as 5-benzyl-6,7,8,9-tetrahydropyrido[4,3-b]indole hydrochloride . The molecular formula C₁₈H₁₉ClN₂ corresponds to a molecular weight of 298.8 g/mol, with the hydrochloride salt contributing to its crystalline stability and solubility profile .
Table 1: Fundamental Chemical Identifiers
Synonymy and Registry
Alternative designations include 9-benzyl-5,6,7,8-tetrahydro-γ-carboline hydrochloride and DTXSID10192829 . PubChem lists its parent compound (CID 217857) as the free base form, while the hydrochloride salt bears CID 217856 . Cross-referencing with chemical databases confirms its classification under the pyridoindole derivatives, a subgroup of alkaloids with documented neuroactive properties .
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The molecule features a tetrahydropyridoindole scaffold comprising:
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A 6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole core, which annulates a piperidine ring to an indole moiety
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A benzyl group (-CH₂C₆H₅) at the 5-position of the pyrido ring
The fused bicyclic system creates a rigid planar region (indole) adjacent to a saturated piperidine ring, enabling both π-π interactions and conformational flexibility. X-ray crystallographic data remain unavailable, but computational models predict a chair conformation for the piperidine ring and perpendicular orientation of the benzyl group relative to the indole plane .
Table 2: Computed Physicochemical Properties
Synthetic Methodologies and Challenges
Proposed Synthetic Routes
Though explicit protocols for 39744-92-8 remain undisclosed, its structure suggests convergent strategies:
Route A: Indole-Piperidine Annulation
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Condensation of tryptamine derivatives with cyclic ketones to form the tetrahydro-β-carboline core
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N-Benzylation via Ullmann coupling or nucleophilic substitution
Route B: Palladium-Catalyzed Cyclization
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Suzuki-Miyaura coupling of halogenated indoles with benzylboronic acids
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Reductive amination to construct the piperidine ring
Purification and Characterization Challenges
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Regioselectivity: Risk of benzyl group migration during cyclization steps
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Diastereomerism: Potential formation of cis/trans isomers at the piperidine ring
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Salt Stability: Hygroscopic tendencies requiring anhydrous storage conditions
Pharmacological and Toxicological Profile
Acute Toxicity Data
Subcutaneous administration in mice revealed an LD₅₀ of 115 mg/kg, accompanied by:
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Parasympatholytic effects: Reduced salivary secretion and intestinal motility
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Behavioral excitation: Increased locomotor activity and wakefulness
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Hypothermia: Core temperature drop of 2–3°C within 60 minutes
| Parameter | Value | Model |
|---|---|---|
| LD₅₀ (SC) | 115 mg/kg | Mouse |
| Target Organs | CNS, autonomic nervous system | |
| Onset of Hypothermia | 15–30 minutes |
Putative Mechanisms of Action
Structural analogs exhibit affinity for:
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5-HT₂A Serotonin Receptors: Modulating mood and perception (Ki ~50 nM for related carbazoles)
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MAO-A Inhibition: Potential antidepressant activity (IC₅₀ 1–10 μM range)
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σ-1 Receptor Binding: Neuroprotective effects in preclinical models
The benzyl substituent may enhance lipophilicity, facilitating blood-brain barrier penetration compared to simpler carboline derivatives .
Research Applications and Future Directions
Current Investigative Uses
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